![molecular formula C27H20O2 B14521627 3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one CAS No. 62345-46-4](/img/structure/B14521627.png)
3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is a complex organic compound that features a unique structure combining a naphthalene ring, an indene core, and a methoxy group attached to a methylphenyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Indene Core: The indene core can be synthesized through a Friedel-Crafts alkylation reaction, where an aromatic compound reacts with an alkyl halide in the presence of a Lewis acid catalyst.
Attachment of the Naphthalene Ring: The naphthalene ring can be introduced via a Suzuki coupling reaction, which involves the reaction of a boronic acid with a halogenated naphthalene in the presence of a palladium catalyst.
Introduction of the Methoxy Group: The methoxy group can be added through a Williamson ether synthesis, where a phenol reacts with a methyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of alcohols or alkanes.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents on the aromatic rings are replaced by other groups using reagents like halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Halogens (Cl₂, Br₂), nitrating agents (HNO₃)
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Alcohols, alkanes
Substitution: Halogenated or nitrated derivatives
Scientific Research Applications
3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the development of new materials and compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mechanism of Action
The mechanism of action of 3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- 3-[(4-Methoxyphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
- 3-[(4-Chlorophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
- 3-[(4-Bromophenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one
Uniqueness
3-[(4-Methylphenyl)methoxy]-2-(naphthalen-1-yl)-1H-inden-1-one is unique due to the presence of the methyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in its interaction with molecular targets and its overall efficacy in various applications.
Properties
CAS No. |
62345-46-4 |
|---|---|
Molecular Formula |
C27H20O2 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
3-[(4-methylphenyl)methoxy]-2-naphthalen-1-ylinden-1-one |
InChI |
InChI=1S/C27H20O2/c1-18-13-15-19(16-14-18)17-29-27-24-11-5-4-10-23(24)26(28)25(27)22-12-6-8-20-7-2-3-9-21(20)22/h2-16H,17H2,1H3 |
InChI Key |
WLHBKKOOPVHNNW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=C(C(=O)C3=CC=CC=C32)C4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


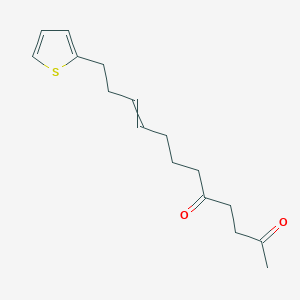
![Dimethyl [2-(3-ethylcyclopentyl)-2-oxoethyl]phosphonate](/img/structure/B14521555.png)



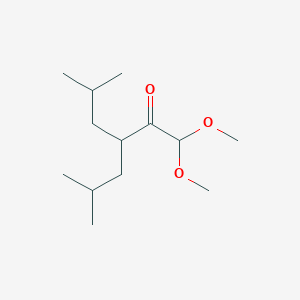
![N-[6-(Methylsulfanyl)hexyl]urea](/img/structure/B14521573.png)
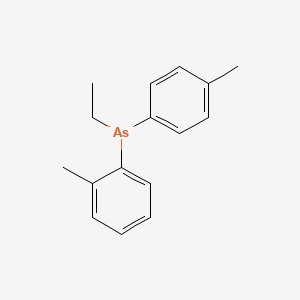

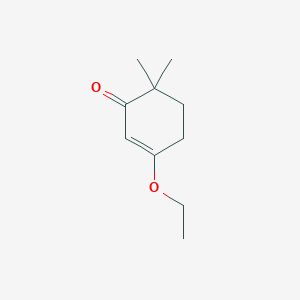
![1-(4-Chlorophenyl)-3-[(quinolin-8-yl)amino]propan-1-one](/img/structure/B14521591.png)
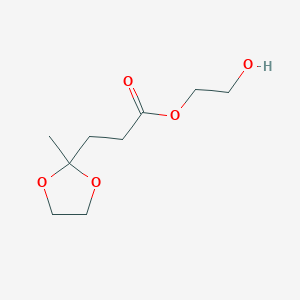
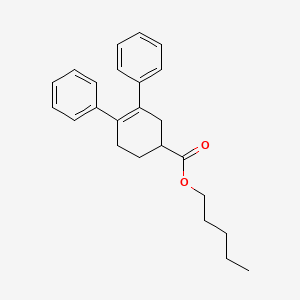
![Bis[4-(2,4,4-trimethylpentan-2-YL)phenyl] hexanedioate](/img/structure/B14521599.png)
